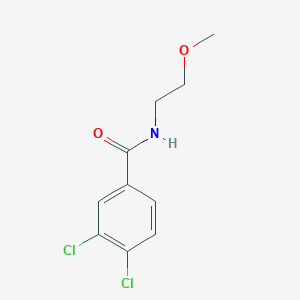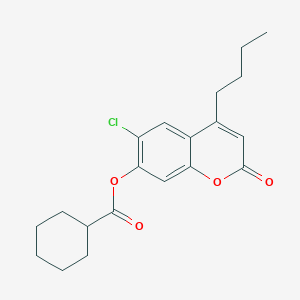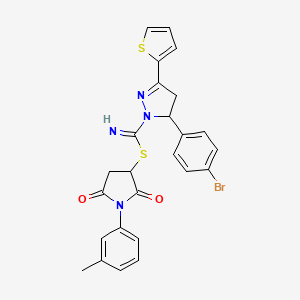![molecular formula C13H13NO4S2 B5231917 ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5231917.png)
ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate, also known as ETDA, is a compound that has been of interest to researchers due to its potential applications in various scientific fields. ETDA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
Mecanismo De Acción
The mechanism of action of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in biological systems is not fully understood. However, it has been suggested that ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate may act as a DNA intercalator, which can lead to DNA damage and cell death. ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has also been shown to inhibit the activity of enzymes involved in fungal and bacterial cell wall synthesis, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects
ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has anticancer, antifungal, and antibacterial activities. ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has also been shown to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is its potential as a drug delivery system due to its ability to form nanoparticles. ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has also been shown to have a range of biological activities, which makes it a promising candidate for further study. However, there are limitations to the use of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in lab experiments. For example, the synthesis of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can be challenging, and the yield of the compound can vary depending on the method used. In addition, the mechanism of action of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in biological systems is not fully understood, which makes it difficult to predict its potential side effects.
Direcciones Futuras
There are several future directions for the study of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. One area of research is the development of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate-based drug delivery systems for the treatment of cancer and other diseases. Another area of research is the synthesis of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate derivatives with improved biological activity and selectivity. Additionally, the mechanism of action of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in biological systems should be further investigated to better understand its potential side effects. Finally, the potential of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate as a corrosion inhibitor and as a precursor for the synthesis of metal nanoparticles should be explored further.
Conclusion
In conclusion, ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a compound that has been of interest to researchers due to its potential applications in various scientific fields. ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been synthesized using different methods, and its mechanism of action and physiological effects have been studied. ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have a range of biological activities, which makes it a promising candidate for further study. However, there are limitations to the use of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in lab experiments, and the mechanism of action of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in biological systems is not fully understood. Further research is needed to fully explore the potential of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in medicinal chemistry, material science, and catalysis.
Métodos De Síntesis
Ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been synthesized using different methods, including the reaction of 3-methyl-2-thiophenecarboxaldehyde with ethyl 2-oxo-4-phenylbutyrate in the presence of ammonium acetate, and the reaction of 3-methyl-2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of sodium methoxide. The yield of ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate varies depending on the method used, and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been evaluated for its anticancer, antifungal, and antibacterial activities. ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has also been studied for its potential as a drug delivery system due to its ability to form nanoparticles. In material science, ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been investigated for its potential as a corrosion inhibitor and as a precursor for the synthesis of metal nanoparticles. In catalysis, ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been studied for its potential as a ligand in transition metal catalyzed reactions.
Propiedades
IUPAC Name |
ethyl 2-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-3-18-11(15)7-14-12(16)10(20-13(14)17)6-9-8(2)4-5-19-9/h4-6H,3,7H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJDQQHRUKEFCO-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=C(C=CS2)C)SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=C(C=CS2)C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5231834.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide](/img/structure/B5231840.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)

![3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)

![2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5231884.png)
![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)

![(3aS*,5S*,9aS*)-5-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5231891.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B5231906.png)
